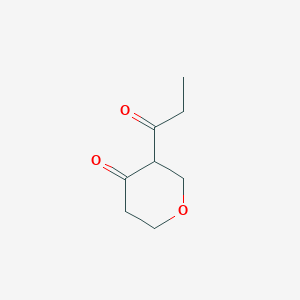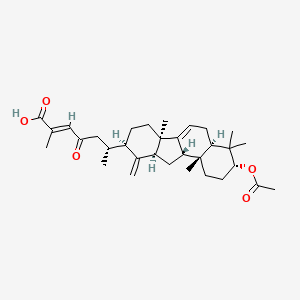
KadcoccineacidB
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KadcoccineacidB is a novel compound that has garnered significant interest in recent years due to its unique chemical properties and potential applications in various scientific fields. This compound is characterized by its complex molecular structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of KadcoccineacidB typically involves multiple steps, starting from readily available precursors. The initial step often includes the formation of a key intermediate through a series of condensation and cyclization reactions. This intermediate is then subjected to further functionalization to introduce the desired substituents and achieve the final structure of this compound. The reaction conditions, such as temperature, pressure, and choice of solvents, play a crucial role in optimizing the yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process involves rigorous quality control measures to monitor the reaction parameters and ensure the reproducibility of the final product. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate this compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: KadcoccineacidB undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within its molecular structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, including the choice of solvent and temperature, are carefully optimized to achieve the desired transformation.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For instance, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.
Applications De Recherche Scientifique
KadcoccineacidB has a wide range of scientific research applications due to its versatile chemical properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, this compound is studied for its potential as a bioactive compound with antimicrobial and anticancer properties. In medicine, it is being investigated for its therapeutic potential in treating various diseases. Additionally, this compound finds applications in the industry as a catalyst and in the development of new materials.
Mécanisme D'action
The mechanism of action of KadcoccineacidB involves its interaction with specific molecular targets and pathways within biological systems. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may influence cellular signaling pathways and gene expression.
Comparaison Avec Des Composés Similaires
KadcoccineacidB is unique compared to other similar compounds due to its distinct molecular structure and reactivity. Similar compounds include KadcoccineacidA and KadcoccineacidC, which share some structural features but differ in their functional groups and overall reactivity. This compound stands out for its higher stability and broader range of applications in scientific research.
Propriétés
Formule moléculaire |
C32H46O5 |
|---|---|
Poids moléculaire |
510.7 g/mol |
Nom IUPAC |
(E,6R)-6-[(3R,4aR,6bR,9R,10aS,11aS,11bR)-3-acetyloxy-4,4,6b,11b-tetramethyl-10-methylidene-2,3,4a,5,7,8,9,10a,11,11a-decahydro-1H-benzo[a]fluoren-9-yl]-2-methyl-4-oxohept-2-enoic acid |
InChI |
InChI=1S/C32H46O5/c1-18(15-22(34)16-19(2)29(35)36)23-11-13-31(7)24-9-10-27-30(5,6)28(37-21(4)33)12-14-32(27,8)26(24)17-25(31)20(23)3/h9,16,18,23,25-28H,3,10-15,17H2,1-2,4-8H3,(H,35,36)/b19-16+/t18-,23-,25+,26-,27+,28-,31+,32-/m1/s1 |
Clé InChI |
ZCHMISWQWLVBPI-FIXRFNKBSA-N |
SMILES isomérique |
C[C@H](CC(=O)/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@H](C1=C)C[C@@H]3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)C |
SMILES canonique |
CC(CC(=O)C=C(C)C(=O)O)C1CCC2(C(C1=C)CC3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


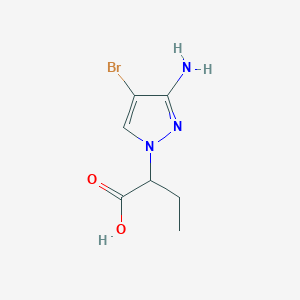
![[3-(Propan-2-yl)phenyl]methanesulfonyl chloride](/img/structure/B13071042.png)

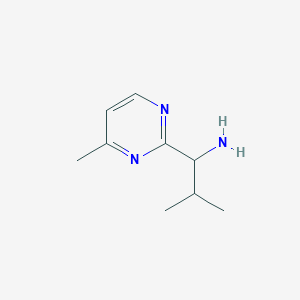
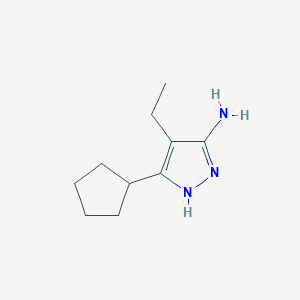
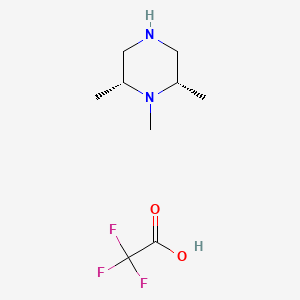
![Rac-N-[(2R,3R,4R)-2,4-dimethylpiperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B13071065.png)
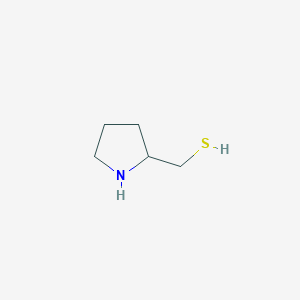
![2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol](/img/structure/B13071069.png)
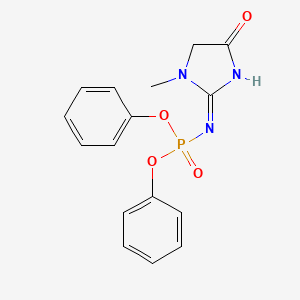
![7-(Difluoromethyl)-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13071090.png)
![5-Methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene](/img/structure/B13071105.png)
![3-{[2-(carboxymethoxy)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B13071107.png)
